2,3-Pentadiene

Descripción

Structural Framework and Chirality

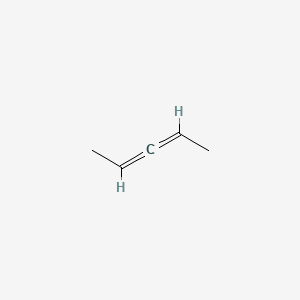

Allenes are hydrocarbons that feature two cumulative double bonds, meaning they share a central carbon atom. ucla.edu The simplest allene (B1206475) is propadiene (H₂C=C=CH₂). msu.edu 2,3-Pentadiene, with the chemical formula C₅H₈, is a dimethyl-substituted derivative of allene. wikipedia.org The central carbon atom of the C=C=C unit in allenes is sp-hybridized, resulting in a linear geometry for this three-carbon array. msu.edu The two π-bonds associated with the central carbon are orthogonal to each other. msu.edu

A significant consequence of this orthogonal arrangement is that the substituents on the terminal sp²-hybridized carbons lie in perpendicular planes. msu.edustackexchange.com This unique structural feature gives rise to a phenomenon known as axial chirality in appropriately substituted allenes. For an allene to be chiral, each of the two terminal carbons of the allene system must bear two different substituents. msu.edualevelh2chemistry.com

This compound (CH₃-CH=C=CH-CH₃) fulfills this requirement. Each terminal carbon of the allene unit is attached to a methyl group and a hydrogen atom. Consequently, the molecule lacks an internal plane of symmetry and is chiral, existing as a pair of non-superimposable mirror images, or enantiomers (R and S). wikipedia.orgalevelh2chemistry.com It is a classic example of a molecule that exhibits chirality without possessing a traditional chiral carbon atom (a carbon atom bonded to four different groups). quora.comdoubtnut.com This makes this compound a subject of great interest in the study of stereochemistry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈ | wikipedia.orgnist.gov |

| Molecular Weight | 68.12 g/mol | nist.govnih.gov |

| CAS Registry Number | 591-96-8 | nist.gov |

| Common Synonyms | 1,3-Dimethylallene | nist.govspectrabase.com |

| IUPAC Standard InChIKey | PODAMDNJNMAKAZ-UHFFFAOYSA-N | nist.govchemicalbook.com |

Significance of this compound as a Model System in Organic Chemistry Research

The distinct structural and stereochemical properties of this compound make it an invaluable model system for fundamental research in organic chemistry. Its relative simplicity, combined with its axial chirality, allows for the detailed investigation of chemical principles and reaction mechanisms.

Stereochemical Studies: As one of the simplest chiral allenes, this compound is frequently used to explore the principles of axial chirality and to develop methods for assigning absolute configurations, such as the Cahn-Ingold-Prelog (CIP) priority rules adapted for chiral axes. stackexchange.com Its enantiomers serve as model substrates in the development and testing of new stereoselective analytical techniques and asymmetric synthetic methodologies.

Reaction Mechanism Investigations: this compound is an excellent substrate for studying the mechanisms of various chemical reactions. For instance, it undergoes typical electrophilic addition reactions, and its unique structure allows researchers to probe the regioselectivity and stereoselectivity of these additions to cumulated dienes. msu.edu The molecule can also act as a dienophile in Diels-Alder reactions, providing insights into the reactivity of allenes in pericyclic reactions. ontosight.ai Furthermore, studies on related pentadiene systems, such as the quora.comCurrent time information in Bangalore, IN.-hydride shift in (3Z)-penta-1,3-diene, utilize a foundational understanding of the pentadiene framework to explore substituent effects in pericyclic reactions. acs.org

Spectroscopic Analysis: The characterization of this compound using various spectroscopic techniques is well-documented, providing a reliable reference for the analysis of more complex allene-containing molecules. Its spectroscopic data are used as benchmarks for computational chemistry methods aimed at predicting spectral properties.

| Technique | Key Observations / Data | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) around 1.56 ppm (methyl protons) and 4.89 ppm (vinylic protons). | chemicalbook.com |

| ¹³C NMR | Reported spectra are available in databases for reference. | spectrabase.comspectrabase.com |

| Mass Spectrometry (EI) | Ionization Potential: ~9.13 - 9.26 eV. | nist.gov |

| Kovats Retention Index | Standard non-polar: 530-556. | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODAMDNJNMAKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207848 | |

| Record name | 2,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-96-8 | |

| Record name | 2,3-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 2,3 Pentadiene

Axial Chirality and Enantiomeric Forms of 2,3-Pentadiene

Allenes are a class of organic compounds that feature a distinctive C=C=C bonding unit, known as cumulated double bonds. stackexchange.comechemi.comquora.com This arrangement dictates a unique three-dimensional structure. The central carbon atom is sp-hybridized, while the two terminal carbons are sp2-hybridized. uoanbar.edu.iquomustansiriyah.edu.iq Consequently, the two π-bonds and the substituents at the ends of the allene (B1206475) system lie in planes that are perpendicular to each other. stackexchange.comuoanbar.edu.iqstereoelectronics.org This perpendicular orientation is the foundation for a type of stereoisomerism known as axial chirality. masterorganicchemistry.comscribd.com

For an allene to be chiral, it must lack a plane of symmetry. masterorganicchemistry.comalevelh2chemistry.com This condition is met when the two substituents on each terminal carbon of the allene are different. masterorganicchemistry.comnumberanalytics.comquora.com In the case of this compound (CH₃CH=C=CHCH₃), each of the terminal carbons (C2 and C4) is bonded to a methyl group and a hydrogen atom. alevelh2chemistry.com This substitution pattern removes any plane of symmetry from the molecule, making it chiral even though it does not possess a traditional chiral carbon atom. quora.comuoanbar.edu.iqalevelh2chemistry.com As a result, this compound exists as a pair of non-superimposable mirror images, known as enantiomers. alevelh2chemistry.comquora.comwikipedia.orgyoutube.com

The specific spatial arrangement, or configuration, of axially chiral molecules like this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. stackexchange.comechemi.commasterorganicchemistry.comlibretexts.org Unlike molecules with a chiral center, the configuration is assigned with respect to a stereogenic axis, which is the axis passing through the C=C=C bonds of the allene. masterorganicchemistry.comscribd.comnumberanalytics.com

The process for assigning the (R) or (S) configuration is as follows:

The molecule is viewed along the stereogenic axis. stackexchange.comstereoelectronics.org

The substituents on the "near" and "far" terminal carbons are ranked based on atomic number, according to the standard CIP rules. masterorganicchemistry.comlibretexts.org A special "proximity rule" is applied, which gives priority to the substituents on the near carbon over those on the far carbon. stereoelectronics.org

Starting with the highest-priority substituent (priority #1) and moving to the second- and third-highest priority groups, the direction of rotation is determined. libretexts.org

If the path from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right). libretexts.orgquora.com If the path is counterclockwise, the configuration is (S) (from the Latin sinister, meaning left). libretexts.org

For (Rₐ)-2,3-pentadiene, the subscript 'a' is sometimes used to denote that the configuration is for a chiral axis. stackexchange.comscribd.com An alternative nomenclature system uses (P) for plus (clockwise) and (M) for minus (counterclockwise), which correspond to (Sₐ) and (Rₐ) respectively in this case, although IUPAC recommendations have varied. stackexchange.comyale.edu

Table 1: CIP Priority Assignment for (R)-2,3-Pentadiene To determine the configuration, the molecule is viewed along the C2-C3-C4 axis. The substituents on the front carbon (e.g., C2) are given higher priority than the substituents on the back carbon (C4).

| Substituent Group | Attached to Carbon | CIP Priority | Reason for Priority |

|---|---|---|---|

| Methyl (–CH₃) | C2 (Front) | 1 | Near group, C > H. |

| Hydrogen (–H) | C2 (Front) | 2 | Near group, H < C. |

| Methyl (–CH₃) | C4 (Back) | 3 | Far group, C > H. |

| Hydrogen (–H) | C4 (Back) | 4 | Far group, H < C. |

The existence of axial chirality in allenes is entirely dependent on the substitution pattern at the terminal sp²-hybridized carbons. masterorganicchemistry.comnumberanalytics.com The general rule is that for an allene with the structure abC=C=Cde, the molecule is chiral only if the substituents on each carbon are different (a ≠ b and d ≠ e). masterorganicchemistry.comquora.com

If either terminal carbon has two identical substituents (e.g., a = b or d = e), the molecule will possess a plane of symmetry that includes that carbon and the stereogenic axis, rendering the molecule achiral. masterorganicchemistry.com The simplest allene, propadiene (H₂C=C=CH₂), is achiral because both terminal carbons are bonded to two identical hydrogen atoms. alevelh2chemistry.com

Advanced Synthetic Methodologies for 2,3 Pentadiene and Its Derivatives

Catalytic Pathways in 2,3-Pentadiene Synthesis

Catalysis is central to the efficient production of pentadienes, enabling reactions such as dehydration, elimination, and ring-opening of biomass-derived molecules. The choice of catalyst—ranging from supported metals to solid acids and bases—is critical in directing the reaction towards the desired pentadiene isomers and minimizing side reactions.

The dehydration of C5 alcohols and diols is a direct route to pentadienes. The effectiveness of this pathway is highly dependent on the catalyst system, which must facilitate water removal while controlling the regioselectivity of the resulting double bonds.

Supported metal catalysts are instrumental in various transformations leading to pentadienes. Metal oxides, in particular, have been explored for their activity in dehydration reactions. Zirconium dioxide (ZrO₂), for example, demonstrates high selectivity (greater than 90%) for the conversion of C5 cyclic ethers into conjugated pentadienes at elevated temperatures. researchgate.net Research has shown that tetragonal ZrO₂ is both active and selective for this dehydra-decyclization at temperatures around 673 K, with Lewis-acid sites (exposed Zr⁴⁺ cations) thought to be crucial for the reaction. mdpi.com

Lanthanum phosphate (B84403) (LaPO₄) has been identified as another effective metal-based catalyst for producing 1,3-pentadiene (B166810) from 2,3-pentanediol. x-mol.com The performance of LaPO₄ is linked to a synergy between its acidic and basic sites. x-mol.com An optimized acid/base ratio of 2.63 on a LaPO₄ catalyst resulted in a 1,3-pentadiene yield as high as 61.5% at atmospheric pressure. x-mol.com The use of auxiliary agents, such as polyethylene (B3416737) glycol, has been noted in some processes to help manage reaction heat, although this can complicate industrial applications. google.com

Table 1: Performance of Supported Metal-Based Catalysts in Pentadiene Synthesis

| Catalyst | Feedstock | Product(s) | Temperature | Yield/Selectivity | Source(s) |

|---|---|---|---|---|---|

| Tetragonal ZrO₂ | C5 Cyclic Ethers | Conjugated Pentadienes | 673 K | >80% Yield | mdpi.com |

| LaPO₄ | 2,3-Pentanediol | 1,3-Pentadiene | Not Specified | 61.5% Yield | x-mol.com |

| Al₂O₃-Cr₂O₃-K₂O | Piperylene | Cyclopentadiene | 600°C | 18% Yield | onepetro.orgonepetro.org |

The balance and strength of acid and base sites on a catalyst are critical for optimizing pentadiene selectivity. Strong Brønsted acids, while active, can promote the oligomerization of the diene products, leading to catalyst deactivation. mdpi.com Consequently, research has shifted towards weaker acid catalysts that can achieve high selectivity with improved stability. researchgate.netmdpi.com

Weakly acidic catalysts, such as borosilicate zeolites, have shown significantly higher selectivity for dienes compared to their more acidic aluminosilicate (B74896) counterparts. researchgate.netrsc.org For instance, in the conversion of 2-methyltetrahydrofuran (B130290), borosilicates exhibit 10-30% higher diene selectivity. researchgate.netrsc.org The optimization of the catalyst structure, such as the micropore environment, also plays a role; zeolites with 10-membered ring channels (like MFI and MWW frameworks) show a higher preference for the thermodynamically favored 1,3-pentadiene over the 1,4-isomer. semanticscholar.org The synergy between acid and base sites is crucial, as demonstrated with LaPO₄ catalysts, where a specific acid/base ratio is required to maximize yield and suppress side reactions like pinacol (B44631) rearrangement. x-mol.com The dominant reaction mechanism over these catalysts is often a mix, with the E2 mechanism playing a major role, assisted by E1 and E1cb pathways. x-mol.com

Table 2: Comparison of Acid/Base Catalyst Systems for Pentadiene Synthesis

| Catalyst System | Catalyst Type | Key Feature | Feedstock | Primary Product | Source(s) |

|---|---|---|---|---|---|

| Borosilicate Zeolites (e.g., B-MWW) | Weak Solid Acid | High diene selectivity, stability | 2-MTHF | 1,3-Pentadiene | researchgate.netrsc.org |

| Aluminosilicate Zeolites (e.g., MFI, BEA) | Strong Solid Acid | Higher rates, lower selectivity | 2-MTHF | Pentadienes, Byproducts | researchgate.netrsc.org |

| Lanthanum Phosphate (LaPO₄) | Acid-Base Bifunctional | Optimized acid/base ratio | 2,3-Pentanediol | 1,3-Pentadiene | x-mol.com |

| Zirconium Dioxide (ZrO₂) | Lewis Acid | High selectivity to conjugated dienes | C5 Cyclic Ethers | 1,3-Pentadiene | researchgate.netmdpi.com |

The transition to a bio-based economy has spurred the development of synthetic routes to platform chemicals from renewable resources. Biomass-derived compounds like methyltetrahydrofuran and xylitol (B92547) are promising starting materials for the production of pentadienes.

Biomass-derived 2-methyltetrahydrofuran (2-MTHF) can be converted to linear pentadienes through a tandem ring-opening and dehydration reaction, known as dehydra-decyclization. researchgate.netresearchgate.net This process typically yields a mixture of 1,3-pentadiene and 1,4-pentadiene (B1346968). researchgate.net The main competing reaction is retro-Prins condensation, which fragments the molecule. semanticscholar.org

Research has shown that weakly acidic borosilicate zeolites are highly effective for this transformation, suppressing competing pathways and promoting the isomerization of 1,4-pentadiene to the more desirable 1,3-pentadiene. researchgate.net Using a borosilicate with an MWW framework (B-MWW), a remarkable 1,3-pentadiene yield of approximately 86% and a combined linear diene yield of 89% have been achieved at nearly complete 2-MTHF conversion. researchgate.netsemanticscholar.org This high yield was obtained under conditions of high temperature (658 K) and low space velocity, demonstrating excellent stability for at least 80 hours on stream. researchgate.net While aluminosilicate zeolites can also perform this conversion, they tend to have lower selectivity and deactivate more quickly. mdpi.comrsc.org

Table 3: Performance of Zeolite Catalysts in 2-MTHF Dehydra-Decyclization

| Catalyst | Framework | Key Conditions | 2-MTHF Conversion | 1,3-Pentadiene Yield | Total Diene Yield | Source(s) |

|---|---|---|---|---|---|---|

| B-MWW | MWW | 658 K, Low Space Velocity | ~98% | ~86% | ~89% | researchgate.netsemanticscholar.org |

| H-[B]ZSM-5 | MFI | Not Specified | High | High | 89% | researchgate.netmdpi.com |

| B-MFI | MFI | 523 K | Variable | Lower than B-MWW | Not Specified | researchgate.netrsc.org |

| B-BEA | BEA | 523 K | Variable | Lower than B-MWW | Not Specified | researchgate.netrsc.org |

Xylitol, a five-carbon sugar alcohol readily produced from the hemicellulose fraction of biomass, serves as a renewable feedstock for 1,3-pentadiene. google.commdpi.com The conversion is typically a two-step process. google.com

The first step involves the deoxydehydration and esterification of xylitol with formic acid, without the need for an external catalyst, to produce 2,4-pentadien-1-ol (B1232955) formate (B1220265). google.comrsc.org This reaction occurs at temperatures above 100°C, with one study specifying a reaction temperature of 235°C, yielding the formate intermediate. google.comrsc.org The second step is the deoxygenation of the 2,4-pentadien-1-ol formate intermediate to generate 1,3-pentadiene. google.com This step is performed under the influence of a hydrogenation catalyst at temperatures above 20°C. google.com Research has demonstrated this final conversion using catalysts such as 5% Palladium on carbon (Pd/C) at 80°C, achieving a high yield of 1,3-pentadiene. rsc.org

Table 4: Catalytic Deoxygenation of 2,4-Pentadien-1-ol, 1-Formate to 1,3-Pentadiene

| Catalyst | Temperature | Pressure | Reaction Time | Product Yield | Source(s) |

|---|---|---|---|---|---|

| 5% Pd/C | 80 °C | 1.3 MPa (N₂) | 3 h | 91% | rsc.org |

| 5% Ru/C | 80 °C | 1.3 MPa (N₂) | 3 h | 48% | rsc.org |

| 5% Pt/C | 80 °C | 1.3 MPa (N₂) | 3 h | 12% | rsc.org |

Biomass-Derived Feedstock Routes to Pentadienes

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge in organic chemistry due to the axial chirality inherent in many substituted allenes. The development of stereoselective methods is crucial for accessing enantiomerically pure allenes, which are valuable building blocks in organic synthesis and are present in various natural products and bioactive molecules. illinois.eduresearchgate.neteurekaselect.com Methodologies for achieving stereoselectivity typically involve either transferring chirality from an enantioenriched starting material or creating chirality from a prochiral or racemic substrate using a chiral catalyst or reagent. sci-hub.senih.gov Key strategies include organocopper-mediated SN2' substitutions, transition-metal-catalyzed reactions, and organocatalytic transformations.

Organocopper-Mediated SN2' Substitution

One of the most established and reliable methods for synthesizing chiral allenes is the SN2' substitution of enantioenriched propargylic electrophiles with organocuprate reagents. illinois.eduthieme-connect.de This reaction proceeds via an anti-SN2' pathway, where the nucleophile attacks the triple bond, leading to the formation of the allene (B1206475) with a predictable transfer of chirality. wikipedia.org The leaving group on the propargylic substrate is crucial, with sulfonates, acetates, and halides being commonly employed. illinois.edu

The reaction involves the formation of an organocuprate, such as a Gilman reagent (lithium dialkylcuprate), which then reacts with the propargylic substrate. illinois.edu For instance, the treatment of propargylic acetates with lithium dimethylcuprate leads to the clean formation of allenes in good yields. thieme-connect.de This method is highly general and has been applied to the synthesis of a wide array of substituted allenes. nih.gov The stereochemical outcome is dependent on the configuration of the starting propargylic alcohol derivative.

Table 1: Organocopper-Mediated Synthesis of Chiral Allenes from Propargylic Derivatives This table presents examples of organocuprate reactions with propargylic electrophiles, illustrating the typical substrates, reagents, and high stereoselectivity achieved.

| Propargylic Substrate (Leaving Group) | Organocuprate Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Propargyl acetate (B1210297) | (CH₃)₂CuLi | THF | 74 | 83 | illinois.edu |

| Propargyl acetate (cyclic) | (n-Bu)₂CuLi | Not specified | 49-80 | Optically pure | illinois.edu |

| Propargyl methanesulfinate | Grignard reagent + CuBr/LiBr | Not specified | Good | Not specified | wikipedia.org |

While highly effective, a limitation of this approach is that propargylic electrophiles typically react exclusively in an SN2' fashion to yield allenes. rsc.org However, recent developments have shown that by blocking the alkyne coordination site, it is possible to direct the reaction towards an SN2 pathway, yielding propargylated products instead of allenes. rsc.orgrsc.org

Transition Metal-Catalyzed Stereoselective Syntheses

Transition metal catalysis offers powerful and versatile pathways for the enantioselective synthesis of chiral allenes from racemic or prochiral starting materials. Catalysts based on palladium, gold, and copper have been particularly successful.

Gold-Catalyzed Reactions: Gold catalysts have been shown to be highly effective in the synthesis of axially chiral allenes from chiral propargylamines. nih.gov For example, using KAuCl₄ as a catalyst in acetonitrile, chiral propargylamines can be converted into the corresponding allenes in high yields and with excellent enantioselectivity. nih.gov This transformation is proposed to proceed through an intramolecular hydride transfer mechanism. nih.gov

Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis has enabled the efficient enantioselective and chemoselective semireduction of conjugated enynes to produce 1,3-disubstituted allenes. acs.org This method is notable for its mild conditions and tolerance of a wide variety of functional groups. The proposed mechanism involves the enantioselective hydrocupration of the enyne, followed by a stereospecific 1,3-isomerization to an allenyl copper intermediate, which is then protonated to give the final allene product. acs.org Additionally, copper catalysts with chiral ligands like SimplePhos have been used for the enantioselective synthesis of chloroallenes from propargylic dichlorides. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the transformation of propargylic derivatives into allenes. illinois.edu For example, palladium can catalyze the conversion of propargyl ethers or esters into an allenylpalladium intermediate, which can then be stereoselectively converted to the desired allene using zinc reagents. illinois.edu More recently, palladium-catalyzed 1,4-hydroamination of conjugated enynes has been developed to synthesize chiral allenes bearing an allylic amine moiety. acs.org

Table 2: Transition Metal-Catalyzed Enantioselective Allene Synthesis This table summarizes key findings in gold-, copper-, and palladium-catalyzed stereoselective syntheses of chiral allenes, highlighting the catalyst, substrate type, and achieved stereocontrol.

| Catalyst System | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| KAuCl₄ | Chiral Propargylamine | Intramolecular Rearrangement | Up to 93 | Up to 97 | nih.gov |

| CuH / Chiral Ligand | Conjugated Enyne | Semireduction | Good | High | acs.org |

| Cu Catalyst / SimplePhos | Propargylic Dichloride | Substitution | Good | 62-96 | acs.org |

| Pd Catalyst / DPEphos | Conjugated Enyne | 1,4-Hydroamination | 63-92 | Racemic (initially) | acs.org |

Organocatalytic Methods

In recent years, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral allenes, avoiding the use of metal catalysts. researchgate.neteurekaselect.com Chiral phosphoric acids, for instance, have been used to catalyze the enantioselective synthesis of trisubstituted allenes through the addition of oxazolones to activated 1,3-enynes, where the stereochemical outcome can be controlled by modifying the catalyst structure. researchgate.net

A significant breakthrough is the direct use of racemic propargylic alcohols for the highly enantioselective synthesis of tetrasubstituted allenes. nih.gov This organocatalytic method achieves both intermolecular C-C or C-S bond formation and simultaneous control over the axial chirality, with reported yields up to 96% and enantiomeric excess up to 97%. nih.gov

Table 3: Organocatalytic Enantioselective Synthesis of Chiral Allenes This table showcases examples of organocatalytic approaches to chiral allenes, emphasizing the catalyst type and the ability to use racemic starting materials effectively.

| Catalyst Type | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Racemic Propargylic Alcohol | Substitution/C-C or C-S formation | Up to 96 | Up to 97 | nih.gov |

| Chiral Phosphoric Acid | 1,3-Enyne / Oxazolone | Conjugate Addition | Good | High (Diastereodivergent) | researchgate.net |

Mechanistic Studies of 2,3 Pentadiene Reactivity

Pericyclic Reactions Involving 2,3-Pentadiene

Pericyclic reactions are concerted processes that occur through a cyclic transition state. dspmuranchi.ac.in Allenes like this compound are versatile participants in these reactions due to their orthogonal pi systems. mdpi.com These reactions are often highly stereospecific and are governed by the principles of orbital symmetry. msu.edu

Diels-Alder Cycloadditions and Regio-/Stereoselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings. wikipedia.org Allenes can participate as either the 2-π electron component (dienophile) or, in some cases, as part of the 4-π electron system. In its reaction with a conjugated diene, one of the double bonds of this compound acts as the dienophile.

The regioselectivity of these reactions—the orientation of the dienophile relative to an unsymmetrical diene—is a critical aspect. masterorganicchemistry.com For allenes, the substitution pattern dictates the outcome. The reaction's regioselectivity is influenced by both electronic and steric factors, with computational studies often used to predict the major product by analyzing the transition state energies. nih.govrsc.org

Stereoselectivity in Diels-Alder reactions, particularly the preference for the endo product, is a well-documented phenomenon, often explained by secondary orbital overlap in the transition state. libretexts.org When an allene (B1206475) like this compound is the dienophile, the axial chirality of the allene can lead to the formation of diastereomeric products. The approach of the diene to one of the two faces of the allene double bond determines the stereochemical outcome.

| Factor | Description | Effect on this compound Reactions |

|---|---|---|

| Regioselectivity | The preferential formation of one constitutional isomer over another when reacting with an unsymmetrical diene. masterorganicchemistry.com | Governed by the electronic nature of substituents on both the diene and the allene, leading to "ortho" or "para" isomers. masterorganicchemistry.com |

| Stereoselectivity | The preferential formation of one stereoisomer over another (e.g., endo vs. exo). libretexts.org | The endo rule generally applies, favored by secondary orbital interactions. The chirality of this compound influences the diastereomeric ratio of the products. |

| Catalysis | Transition metals can be used to catalyze cycloadditions, often altering the reaction pathway and selectivity. nih.govrsc.org | Metal catalysis can provide access to different cycloadducts than thermally induced reactions and often proceeds with high chemo-, regio-, and stereoselectivity. mdpi.com |

Sigmatropic Rearrangements (e.g.,mdpi.comnih.gov-H Shifts)

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system in an intramolecular, concerted fashion. stereoelectronics.org The most common of these are hydrogen shifts. While nih.govresearchgate.net-hydrogen shifts are thermally forbidden and thus rare, mdpi.comnih.gov-hydrogen shifts are thermally allowed and common in 1,3-diene systems. stereoelectronics.orglibretexts.org

For this compound to undergo a classic mdpi.comnih.gov-H shift, it would first need to isomerize to a conjugated 1,3-diene structure. For example, the thermal isomerization of cis-2,3-dimethylpenta-1,3-diene to 3,4-dimethylpenta-1,3-diene proceeds via a sigmatropic mdpi.comnih.gov hydrogen shift. rsc.org The thermal reversible isomerization between 2-ethyl-cis-penta-1,3-diene and 4-methyl-trans-hexa-1,3-diene is another well-documented example of this reaction type. rsc.org These reactions proceed through a cyclic transition state, similar to that of cyclopentadiene, where a hydrogen atom migrates from one terminus of the diene system to the other. rsc.org

Radical and Carbocationic Pathways in this compound Transformations

Non-concerted pathways involving high-energy intermediates like radicals and carbocations are also central to the chemistry of this compound, particularly in addition reactions and thermal decompositions.

Hydrogen Atom Addition and Abstraction Reactions

Free-radical reactions of this compound have been studied to understand the structure and reactivity of the resulting intermediates. acs.org The addition of a radical to one of the double bonds or the abstraction of a hydrogen atom can occur. Abstraction of an allylic hydrogen from one of the methyl groups of this compound leads to a resonance-stabilized radical intermediate. acs.org

This intermediate is a hybrid of allenic and propargylic resonance structures. The distribution of products from subsequent reactions depends on the spin density at the different carbon atoms of this radical. acs.org For instance, the free-radical chlorination of this compound with tert-butyl hypochlorite (B82951) yields products derived from both radical addition and hydrogen abstraction. The abstraction product, 4-chloro-2-pentyne, is formed via the resonance-stabilized 2,3-pentadienyl radical. The reaction of optically active this compound yielding racemic 4-chloro-2-pentyne supports the formation of a symmetrical, achiral radical intermediate. acs.org

Reactive Intermediates in Thermal Decomposition

At elevated temperatures, this compound, like other hydrocarbons, undergoes decomposition. The mechanisms of these reactions involve the formation of radical intermediates. The relative stability of various pentadiene isomers plays a crucial role in these transformations. Thermochemical data show that this compound is significantly less stable than conjugated dienes like isoprene (B109036) (2-methyl-1,3-butadiene). nist.gov The heat of isomerization of this compound to isoprene is -13.70 ± 0.23 kcal/mol, indicating a strong thermodynamic driving force for isomerization. nist.gov

The initial steps in thermal decomposition likely involve C-H or C-C bond cleavage to form initial radical species, which then propagate chain reactions leading to a complex mixture of smaller hydrocarbon products.

Isomerization Mechanisms of this compound and Related Dienes

The isomerization of this compound to its more stable isomers, particularly conjugated dienes, is a key transformation. These isomerizations can be promoted thermally or by catalysts and can proceed through various mechanistic pathways.

Under thermal conditions, as mentioned, pericyclic mdpi.comnih.gov-H shifts can occur if the allene first isomerizes to a suitable 1,3-diene. rsc.org The significant difference in stability between cumulated and conjugated dienes provides a strong thermodynamic driving force for these rearrangements. The higher energy of this compound compared to 1,3-pentadiene (B166810) is attributed to the lack of resonance stabilization and the inherent strain in the cumulated double bond system. stackexchange.com

Acid-catalyzed isomerization proceeds through carbocationic intermediates. Protonation of one of the double bonds in this compound can lead to a resonance-stabilized allylic carbocation. libretexts.org Subsequent loss of a proton from a different position results in the formation of an isomeric diene. For example, protonation of this compound can lead to an intermediate that, upon deprotonation, yields 1,3-pentadiene. This process allows for the equilibration of various pentadiene isomers under acidic conditions, with the equilibrium favoring the most thermodynamically stable conjugated isomers. stackexchange.com

| Compound | Heat of Isomerization (kcal/mol) |

|---|---|

| 1,2-Pentadiene | -15.52 ± 0.23 |

| cis-1,3-Pentadiene | -1.68 ± 0.27 |

| trans-1,3-Pentadiene | -0.02 ± 0.22 |

| 1,4-Pentadiene (B1346968) | -7.32 ± 0.34 |

| This compound | -13.70 ± 0.23 |

| Isoprene (2-Methyl-1,3-butadiene) | 0 |

The data in Table 2 clearly illustrate the thermodynamic landscape of C5H8 isomers, highlighting the significant energy release upon isomerization of this compound to the more stable conjugated diene, isoprene. This thermodynamic instability is a primary driver for many of the mechanistic pathways discussed.

Influence of Catalysts and Reaction Conditions on Isomer Selectivity

The conversion of this compound to its various isomers, primarily 1,3-pentadiene, is a catalytically driven process. The choice of catalyst and reaction parameters plays a crucial role in directing the reaction towards the desired product. While specific data on this compound is limited, general principles of allene isomerization can be applied.

Solid acid catalysts, such as zeolites and sulfated metal oxides, are known to facilitate double-bond migration reactions. The acidic sites on these catalysts can protonate the allene, leading to the formation of a carbocation intermediate. Subsequent deprotonation can then yield different isomeric dienes. The strength and nature of the acid sites, along with the pore structure of the catalyst, can influence the product selectivity. For instance, shape-selective zeolites can favor the formation of linear isomers by sterically hindering the formation of bulkier products.

Transition metal complexes are also effective catalysts for allene isomerization. Metals such as palladium, rhodium, and ruthenium can coordinate to the double bonds of the allene, activating it for rearrangement. The ligand environment around the metal center is a key determinant of selectivity. Bulky ligands can create a specific steric environment that favors the formation of one isomer over others.

Reaction conditions such as temperature and pressure also exert a significant influence on isomer selectivity. Higher temperatures can provide the necessary activation energy for the isomerization to occur but may also lead to less selective product distributions or undesired side reactions. The partial pressure of reactants can also affect the reaction rate and selectivity, particularly in gas-phase reactions over solid catalysts.

| Catalyst Type | Typical Reaction Conditions | Predominant Isomer(s) | Factors Influencing Selectivity |

| Solid Acids (e.g., Zeolites) | 200-400 °C, Gas Phase | Conjugated Dienes | Acid site strength and density, Pore size and geometry |

| Transition Metals (e.g., Pd, Rh) | 25-100 °C, Liquid Phase | Varies with catalyst | Ligand sterics and electronics, Solvent |

Role of Adsorption and π-Stacking in Isomerization

The initial step in any heterogeneous catalytic reaction is the adsorption of the substrate onto the catalyst surface. In the case of this compound isomerization, the mode of adsorption is critical in determining the subsequent reaction pathway. Computational studies on similar small dienes, like 1,3-butadiene (B125203), suggest that the molecule can adsorb onto a metal surface in various configurations. For an allene like this compound, the perpendicular π systems would interact with the catalyst surface, and the geometry of this interaction would influence which protons are accessible for abstraction or which carbon atoms are susceptible to attack, thereby directing the isomerization pathway.

The concept of π-stacking, a non-covalent interaction between π-systems, is more commonly discussed in the context of aromatic molecules or in supramolecular chemistry. nih.govlibretexts.org However, the principles of π-interactions can be relevant to the interaction of the cumulenic system of this compound with certain catalyst structures, particularly those involving organic ligands or supports with aromatic functionalities. While direct evidence for the role of π-stacking in the isomerization of this compound is not prevalent in the literature, it is conceivable that such interactions could play a role in orienting the substrate within the catalyst's active site. For instance, in a homogeneous catalytic system, π-stacking between the allene substrate and an aromatic moiety on a ligand could pre-organize the reactant for a specific intramolecular rearrangement, thereby enhancing the selectivity for a particular isomer. beilstein-journals.org Theoretical studies on allene-containing phosphine (B1218219) ligands in asymmetric catalysis suggest that π-stacking interactions can provide rigidity to the catalyst-substrate complex, which can be beneficial for stereochemical control.

In heterogeneous catalysis, while classical π-stacking is less likely to be a dominant factor on a bare metal or oxide surface, the interaction of the π-electrons of the allene with the electronic orbitals of the catalyst surface is fundamental. This electronic interaction dictates the strength of adsorption and the activation of the C=C bonds for isomerization.

Polymerization Research of 2,3 Pentadiene

Catalytic Systems for Stereospecific Polymerization

The stereospecific polymerization of dienes, including allenes like 2,3-pentadiene, is highly dependent on the catalyst system employed. Research has focused on developing both homogeneous and heterogeneous catalysts that can precisely control the polymer's microstructure. The choice of metal, the design of surrounding ligands, and the physical state of the catalyst are all critical factors influencing selectivity. mdpi.comresearchgate.netosti.gov

Homogeneous and Heterogeneous Catalysis (e.g., Neodymium, Titanium, Copper-based)

Catalytic systems for diene polymerization can be broadly classified as either homogeneous, where the catalyst is dissolved in the reaction medium, or heterogeneous, where the catalyst exists in a different phase. osti.goviupac.org

Neodymium-based Catalysts : Both homogeneous and heterogeneous neodymium catalysts have been effectively used for the cis-1,4 polymerization of conjugated dienes like (E)-1,3-pentadiene and (E)-2-methyl-1,3-pentadiene. researchgate.netresearchgate.net Homogeneous systems, such as those combining neodymium versatate, an alkylaluminum, and a chloride source like Al(i-Bu)₂Cl, are known for their high activity and stereospecificity. researchgate.net The physical state of the catalyst—whether it is prepared in the presence or absence of the monomer—can influence the stereoselectivity of the polymerization. researchgate.net For instance, with (E)-2-methyl-1,3-pentadiene, a homogeneous neodymium catalyst yields a cis-1,4 syndiotactic polymer, while a heterogeneous version produces a cis-1,4 isotactic polymer. researchgate.net These systems are valued for producing polymers with a high cis-1,4 content and high linearity. google.com

Titanium-based Catalysts : Titanium-based systems, often part of Ziegler-Natta catalysts, are also prominent. Homogeneous systems using an aluminum trialkyl and a titanium alkoxide (e.g., Al(C₂H₅)₃-Ti(O-n-C₄H₉)₄) have been used to produce cis-1,4 isotactic polypentadiene. giulionatta.it In contrast, heterogeneous catalysts composed of compounds like VCl₃ and an alkyl aluminum can produce trans-1,4 polymers from various dienes, including pentadiene-1,3. iupac.org The stereospecificity in these heterogeneous systems is often influenced by the absorption of the monomer onto the catalyst's crystalline surface. iupac.org

Copper-based Catalysts : More recently, copper-based catalysts have been explored as a more sustainable and low-toxicity alternative to traditional systems based on cobalt or nickel. mdpi.comresearchgate.net A notable example is the dichloro(2,2′-bipyridine)copper/methylaluminoxane (MAO) system. mdpi.comresearchgate.net This catalyst has demonstrated activity in the stereospecific polymerization of various 1,3-dienes. While its application to this compound specifically is not detailed, its successful use for monomers like 3-methyl-1,3-pentadiene (B1617704) to produce crystalline syndiotactic 1,2-polymers highlights its potential. mdpi.com This represents one of the first examples of a copper-based catalyst in stereospecific diene polymerization. researchgate.net

| Catalyst Metal | Catalyst Type | Example System | Typical Polymer Structure from Pentadiene Isomers | Reference |

|---|---|---|---|---|

| Neodymium (Nd) | Homogeneous | Nd(vers)₃ / Al(i-Bu)₂Cl / Alkylaluminum | cis-1,4 isotactic or syndiotactic | researchgate.net |

| Titanium (Ti) | Homogeneous | Al(C₂H₅)₃ / Ti(O-n-C₄H₉)₄ | cis-1,4 isotactic | giulionatta.it |

| Vanadium (V) | Heterogeneous | Al(C₂H₅)₃ / VCl₃ | trans-1,4 isotactic | iupac.org |

| Copper (Cu) | Homogeneous | CuCl₂(bipy) / MAO | Syndiotactic 1,2 (from 3-methyl-1,3-pentadiene) | mdpi.comresearchgate.net |

Ligand Design and Catalyst-Monomer Interactions in Polymerization

The ligand framework surrounding the active metal center is paramount in dictating the outcome of polymerization. researchgate.net By modifying the electronic and steric properties of ligands, researchers can steer the reaction toward a desired polymer microstructure. researchgate.net

Ligand design strategies often involve the use of bidentate or tetradentate molecules containing nitrogen, oxygen, or phosphorus donor atoms. mdpi.comsci-hub.se For example, in copper and iron-based systems, N,N-bidentate aromatic ligands like 2,2′-bipyridine or phenanthroline have been instrumental in producing novel stereoregular polymers. mdpi.comresearchgate.net The interaction between the catalyst and the monomer is a key step where stereocontrol is exerted. The mode of coordination of the diene to the transition metal influences the resulting structure. For instance, coordination of both double bonds of a conjugated diene in a cis conformation to a cobalt or nickel center typically leads to a cis-1,4 unit. iupac.org Conversely, if the monomer coordinates through only one double bond, a trans-1,4 unit may form. iupac.org

In the context of allene (B1206475) polymerization, the catalyst must navigate the two orthogonal π-bonds. Transition metal-based catalysts, including those used for dienes, can produce polymers with 1,2- or 2,3-regioisomers depending on the polymerization mechanism. acs.org The design of ligands, such as bulky iminopyridines, can help stabilize metallacycle intermediates and control the insertion pathway. The steric hindrance provided by the ligand can prevent unwanted side reactions and guide the approaching monomer into a specific orientation relative to the growing polymer chain, thus ensuring high stereoselectivity. acs.org

Microstructure Elucidation of Poly(this compound)

Determining the precise arrangement of monomer units within the polymer chain is crucial for understanding its properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose. ismar.orgmdpi.com

NMR Spectroscopic Analysis of Polymer Chain Units (e.g., 1,4-trans-, 1,4-cis-, 1,2-trans-, 1,2-cis-units)

Both ¹H and ¹³C NMR spectroscopy are used to analyze the microstructure of polydienes. ismar.orgendress.com ¹³C NMR is particularly informative as it can often resolve distinct signals for carbon atoms in different microstructural environments (e.g., cis-1,4, trans-1,4, cis-1,2, trans-1,2). researchgate.netresearchgate.net

For poly(1,3-pentadiene), a close isomer of this compound, detailed ¹³C NMR studies have successfully identified and quantified the content of various structural units. researchgate.netresearchgate.net The analysis involves assigning specific peaks in the NMR spectrum to carbon atoms within each type of unit. For example, in a study of poly(1,3-pentadiene) synthesized with a neodymium trichloride-based catalyst, the polymer chain was found to consist of 1,4-trans-, 1,4-cis-, 1,2-trans-, and 1,2-cis-units. researchgate.net Two-dimensional NMR techniques like HSQC and HMBC are often employed to confirm these assignments by correlating proton and carbon signals. researchgate.netresearchgate.net The quantitative analysis of these units is typically performed by integrating the intensities of their corresponding signals in the ¹³C NMR spectrum. researchgate.net Although specific data for poly(this compound) is less common, the same principles of NMR analysis apply. The different placement of the double bond in the this compound monomer would result in a distinct polymer backbone structure, likely with pendant vinyl groups, which would have a unique and identifiable NMR fingerprint.

| Microstructure Unit | General Description | Primary Analytical Method | Key Information Provided | Reference |

|---|---|---|---|---|

| 1,4-cis / 1,4-trans | Polymerization across the outer carbons of the diene system, resulting in a double bond within the polymer backbone. | ¹³C NMR Spectroscopy | Quantitative content of cis vs. trans isomers based on chemical shifts of olefinic and aliphatic carbons. | researchgate.netendress.comresearchgate.net |

| 1,2-cis / 1,2-trans | Polymerization involving one double bond, leaving the other as a pendant vinyl group on the polymer backbone. | ¹³C NMR Spectroscopy | Quantitative content of different vinyl additions and their stereochemistry. | researchgate.netresearchgate.net |

| Diad/Triad Sequences | Sequence of two or three consecutive monomer units (e.g., cis-cis, cis-trans). | High-resolution ¹³C NMR | Information on the statistical distribution of units, indicating the nature of the polymerization mechanism. | ismar.org |

Influence of Polymerization Conditions (e.g., Temperature, Catalyst State) on Stereoregularity

The stereoregularity of the final polymer is not solely dependent on the catalyst but is also significantly influenced by the conditions under which the polymerization is conducted.

Temperature : Polymerization temperature can have a marked effect on both catalyst activity and stereoselectivity. For some systems, such as the polymerization of butadiene with a CuCl₂(bipy)/MAO catalyst, an increase in temperature from 22 °C to 60 °C was found to decrease the syndiotacticity and the molecular weight of the resulting polymer. mdpi.com This suggests that lower temperatures can favor a more ordered chain growth.

Catalyst State : As mentioned previously, the physical state of the catalyst (homogeneous vs. heterogeneous) can dramatically alter the stereochemical outcome. For the polymerization of (E)-2-methyl-1,3-pentadiene with a neodymium catalyst, a homogeneous system produced a syndiotactic polymer, while a heterogeneous system yielded an isotactic one. researchgate.net This difference is often attributed to the fixed spatial arrangement of active sites on the surface of a heterogeneous catalyst, which can impose a consistent stereochemical preference during monomer insertion. iupac.org

Solvent and Additives : The polarity of the solvent can affect the microstructure. For the anionic polymerization of (E)-1,3-pentadiene, the use of polar additives like tetrahydrofuran (B95107) (THF) was shown to strongly affect the distribution of isomeric units. researchgate.net Similarly, in cobalt-catalyzed polymerizations of 1,3-pentadiene (B166810), the use of a Lewis base like pyridine (B92270) or thiophene (B33073) was necessary to suppress cationic side reactions and obtain a high cis-1,4 syndiotactic structure. giulionatta.it

Development of Advanced Poly(this compound) Materials

The development of new polymers is driven by the need for materials with enhanced or novel properties for specific applications. pageplace.deidu.ac.id While poly(this compound) is not as commercially developed as its counterparts like polybutadiene (B167195) or polyisoprene, its unique allene-based structure presents opportunities for creating advanced materials.

Polydienes, in general, are valued for properties such as elasticity, thermal stability, and chemical resistance. ontosight.ai These characteristics make them suitable for a wide range of applications, including rubber products, adhesives, and coatings. ontosight.ai The properties of a specific polydiene can be tailored by controlling its microstructure. For example, high cis-1,4-polybutadiene is an excellent elastomer with high resilience, while the trans isomer is a crystalline thermoplastic. endress.com

For poly(1,3-pentadiene), research has shown that the polymer's glass transition temperature (Tg) can range from -53 to -38 °C, making it a potential candidate for use as a new elastomeric block in thermoplastic elastomers (TPEs). researchgate.net Given that this compound polymerization also yields an unsaturated polymer, the resulting poly(this compound) would be expected to possess elastomeric properties and be amenable to further chemical modification, such as vulcanization or functionalization, to create materials for specialized uses. The development of advanced materials based on polymers often involves creating blends or composites to achieve a desired balance of properties, such as combining a flexible polymer with a rigid one or adding nanofillers to enhance mechanical strength. techscience.comresearchgate.net

Optically Active Polymers from this compound

The synthesis of optically active polymers is a significant goal in materials science, often achieved by polymerizing prochiral monomers with chiral catalysts or in chiral environments. However, this compound is inherently chiral and exists as two enantiomers, (R)- and (S)-2,3-pentadiene. quora.comvedantu.com This intrinsic chirality provides a direct route to optically active polymers, provided the polymerization process can preserve or control the stereochemistry.

Early research into the stereospecific polymerization of optically active (R)-penta-2,3-diene demonstrated the creation of a new type of stereoregularity in linear polymers. acs.org The polymerization of an enantiomerically pure allene can lead to a polymer where the chirality of the monomer unit is retained, resulting in an optically active macromolecule. The resulting polymer structure is distinct from those obtained from conjugated dienes, which typically yield polymers with 1,4- or 1,2-addition units. In the case of poly(this compound), the polymer backbone incorporates the unique allene structure.

The primary challenge and area of research lie in developing catalytic systems that can polymerize enantiomerically pure this compound without causing racemization and with control over the polymer's tacticity. The optical activity of the resulting polymer is directly correlated to the enantiomeric purity of the monomer and the stereoregularity of the polymer chain. researchgate.net While much of the research on optically active polydienes has focused on the asymmetric inclusion polymerization of prochiral monomers like 1,3-pentadiene, the use of an already chiral monomer like this compound offers a more direct, albeit synthetically challenging, approach. taylorfrancis.comresearchgate.net

Table 1: Research on Optically Active Polymers from Pentadiene Isomers This table includes data from related pentadiene isomers due to the limited specific data for this compound.

| Monomer | Host/Catalyst System | Resulting Polymer | Key Finding | Reference(s) |

|---|---|---|---|---|

| (R)-2,3-Pentadiene | Not specified | Stereospecific Poly(this compound) | Demonstrated a new type of stereoregularity in the polymer chain. | acs.org |

| trans-1,3-Pentadiene | Optically Active Perhydrotriphenylene | Optically Active trans-1,4-Isotactic Polypentadiene | First example of asymmetric inclusion polymerization using a chiral host. | osti.goviupac.org |

| cis- & trans-1,3-Pentadiene | Deoxycholic Acid (DCA) | Optically Active Polypentadiene | Polymer obtained from the cis-isomer showed high stereospecificity and opposite optical rotation sign to the host. | rsc.org |

| trans-2-Methyl-1,3-pentadiene | Deoxycholic Acid (DCA) | Optically Active Poly(trans-2-methylpentadiene) | Produced a polymer with high optical rotation via radiation-induced canal polymerization. | scispace.com |

Applications in Thermoplastic Elastomer Synthesis

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing ease of thermoplastics with the flexibility and elasticity of thermoset rubbers. behinpolymerco.comspecialchem.com They are typically block copolymers composed of "hard" segments, which are crystalline or glassy at service temperatures, and "soft" amorphous segments with a low glass transition temperature (Tg). nih.govpnas.org

While there is extensive research on TPEs derived from conjugated dienes like butadiene and isoprene (B109036) in styrenic block copolymers (e.g., SBS, SIS), specific examples utilizing this compound are not widely documented. nih.govelastron.comresearcher.life However, research on other pentadiene isomers provides a basis for considering the potential of poly(this compound). For instance, triblock copolymers based on polypropylene (B1209903) and poly(ethylene-co-propylene) have been synthesized and shown to have excellent TPE properties. pnas.org Similarly, block copolymers based on polyethylene (B3416737) and ethylene-butadiene rubber have been developed as polyolefin TPEs. nih.gov

Theoretically, a block copolymer containing a poly(this compound) segment could function as a TPE. The poly(this compound) block would likely serve as the soft, elastomeric segment. To create a TPE, this would need to be copolymerized with a monomer that forms a hard segment, such as styrene (B11656) or a crystalline polyolefin. The performance of such a TPE would depend on the molecular weight of the blocks, the volume fraction of the hard segment, and the morphology of the phase-separated domains. pnas.orgcmu.edu The synthesis of well-defined block copolymers containing a poly(this compound) segment remains a challenge for polymer chemists.

Table 2: General Properties of Thermoplastic Elastomer Classes

| TPE Type | Common Hard Segment | Common Soft Segment | Key Properties | Reference(s) |

|---|---|---|---|---|

| Styrenic Block Copolymers (TPE-S) | Polystyrene | Polybutadiene, Polyisoprene | Good flexibility, wide hardness range, recyclable. | elastron.comxometry.com |

| Thermoplastic Polyolefins (TPO) | Polypropylene | EPDM, EPR | Good chemical and thermal resistance, low density. | xometry.comkuraray.com |

| Thermoplastic Polyurethanes (TPU) | Diisocyanate | Polyol | High abrasion resistance, high tensile strength, good elasticity. | behinpolymerco.comkuraray.com |

| Thermoplastic Copolyesters (TPE-E) | Polybutylene terephthalate | Polyester or Polyether | Excellent high-temperature performance, good tear strength. | specialchem.com |

Polymerization in Canal Complexes and Inclusion Compounds

Inclusion polymerization is a method where monomer molecules are trapped within the channels or cavities of a crystalline host compound (a canal complex) before being polymerized, often by radiation. taylorfrancis.com This spatial confinement imposes a high degree of stereochemical control on the polymerization reaction, often leading to polymers with high stereoregularity (e.g., isotactic or syndiotactic) and specific microstructures (e.g., 1,4-trans) that are difficult to achieve in bulk or solution polymerization. iupac.org

Common hosts for inclusion polymerization include urea, perhydrotriphenylene (PHTP), and cholic acids like deoxycholic acid (DCA) and apocholic acid. taylorfrancis.comtandfonline.com Research has extensively documented the inclusion polymerization of various conjugated dienes. For example, 1,3-butadiene (B125203) polymerizes to a 1,4-trans polymer in PHTP channels. iupac.org Similarly, prochiral monomers like trans-1,3-pentadiene have been polymerized in optically active PHTP to yield optically active, isotactic polymers. osti.gov Deoxycholic acid has been used as a chiral host to polymerize monomers such as 2,3-dimethylbutadiene, 2,3-dichlorobutadiene, and various pentadiene isomers, yielding stereoregular and, in some cases, optically active polymers. rsc.orgscispace.comdntb.gov.ua

While direct studies on the inclusion polymerization of this compound are scarce in the literature, the principles of the technique suggest it could be a viable method for controlling its polymerization. The rigid, linear nature of the C=C=C allene backbone could potentially fit within the channels of hosts like PHTP or DCA. If a racemic mixture of this compound were included in a chiral host like DCA, it might be possible to achieve asymmetric selection, where one enantiomer is preferentially polymerized over the other, leading to an optically active polymer. Furthermore, the confinement within the host channels could enforce a specific mode of addition, leading to a highly stereoregular polymer chain.

Table 3: Examples of Inclusion Polymerization of Diene Monomers

| Monomer | Host Compound | Polymer Structure | Key Outcome | Reference(s) |

|---|---|---|---|---|

| trans-1,3-Pentadiene | Perhydrotriphenylene (PHTP) | trans-1,4-Isotactic | Stereospecific polymerization due to channel confinement. | iupac.org |

| cis-1,3-Pentadiene | Deoxycholic Acid (DCA) | Isotactic, predominantly trans | Asymmetric induction by the chiral host environment. | rsc.org |

| 2,3-Dimethylbutadiene | Deoxycholic Acid (DCA) | 1,4-trans | Control of polymer microstructure. | dntb.gov.ua |

| 2,3-Dichlorobutadiene | Deoxycholic Acid (DCA) | 1,4-trans | Stereoregular polymer synthesis in a constrained environment. | tandfonline.com |

| (E)- and (Z)-2-Methyl-1,3-pentadiene | Apocholic Acid | Optically Active, 1,4-trans | High degree of asymmetric induction (up to 36% optical yield). | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of 2,3 Pentadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D and 2D NMR Techniques (e.g., T2-filtered NMR for Terminal Unit Investigation)

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). For 2,3-pentadiene, the ¹H NMR spectrum reveals the signals for the methine (=CH-) and methyl (-CH₃) protons, while the ¹³C NMR spectrum distinguishes the central sp-hybridized carbon from the sp²-hybridized carbons and the methyl carbons.

A study of (S)-2,3-pentadiene in a CCl₄ solution reported the following NMR data:

¹H NMR (200 MHz): A multiplet at δ 5.00 ppm is assigned to the two methine protons (CH₃CH=), and a doublet of doublets at δ 1.63 ppm corresponds to the six protons of the two methyl groups (CH₃CH=). unibs.it

¹³C NMR (50 MHz): Resonances were observed at δ 206, 84.7, and 14.1 ppm. unibs.it The signal at 206 ppm is characteristic of the central allenic carbon (C3), while the signal at 84.7 ppm corresponds to the two sp²-hybridized carbons (C2 and C4), and the peak at 14.1 ppm is assigned to the two methyl carbons (C1 and C5). unibs.it

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| =CH- | 5.00 | Multiplet (m) |

| -CH₃ | 1.63 | Doublet of Doublets (dd) |

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| C=C=C (C3) | 206 |

| C=C=C (C2, C4) | 84.7 |

| -CH₃ (C1, C5) | 14.1 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights by revealing correlations between nuclei, confirming the connectivity of the proton and carbon frameworks.

T₂-filtered NMR is a specialized technique used to selectively observe signals from small molecules in a mixture containing large, slowly tumbling molecules like polymers. This method exploits the difference in the transverse relaxation time (T₂), where broad signals from macromolecules (short T₂) are suppressed, allowing the sharp signals from small molecules (long T₂) to be clearly observed. While a specific application of T₂-filtered NMR to this compound for terminal unit investigation is not documented in the provided search results, the principle is applicable for analyzing its purity or studying it within a complex matrix.

Ultraviolet Photoelectron Spectroscopy (UPS) and Electronic Structure Elucidation

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique used to determine the ionization energies of valence electrons in molecules, providing direct insight into the electronic structure and molecular orbital energy levels. tandfonline.comrsc.org When a molecule is irradiated with high-energy UV light, an electron is ejected, and its kinetic energy is measured. libretexts.org The ionization energy is the difference between the photon energy and the electron's kinetic energy. tandfonline.comlibretexts.org

While a specific, detailed UPS study for this compound was not found in the search results, studies on related conjugated dienes like 1,3-pentadiene (B166810) demonstrate the utility of the technique. libretexts.org For instance, the lowest ionization energy for 1,3-pentadiene is significantly lower than that of 1,4-pentadiene (B1346968), which has isolated double bonds, highlighting the effect of conjugation on the π-electron system. libretexts.org For this compound, UPS would be expected to show distinct ionization bands corresponding to the ejection of electrons from the two perpendicular π-orbitals of the allene (B1206475) group, as well as from the various σ-orbitals. Theoretical calculations often accompany experimental UPS to assign these bands to specific molecular orbitals. tandfonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. Both Infrared (IR) and Raman spectroscopy provide complementary information for a complete vibrational analysis.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. A key feature in the IR spectrum of an allene is the asymmetric C=C=C stretching vibration, which typically appears as a strong band around 1950 cm⁻¹. Studies on (S)-2,3-pentadiene have documented its IR spectrum in the CH-stretching region (2700–3300 cm⁻¹) and the mid-IR region (900–1600 cm⁻¹). unibs.it

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. The symmetric C=C=C stretch in allenes, often weak or absent in the IR spectrum, is typically strong in the Raman spectrum. While a dedicated Raman spectrum for this compound was not identified in the search results, data for related compounds like 1,3-pentadiene show characteristic bands for C=C vibrations. chemicalbook.comresearchgate.net For this compound, Raman spectroscopy would be crucial for observing the symmetric allenic stretch and other vibrations involving the carbon backbone.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Notes |

|---|---|---|---|

| Asymmetric C=C=C Stretch | ~1950 | IR | Characteristic strong absorption for allenes. |

| Symmetric C=C=C Stretch | ~1070 | Raman | Strongly Raman active, weak or inactive in IR. |

| CH Stretching | 2700-3300 | IR & Raman | Observed experimentally for (S)-2,3-pentadiene in this region. unibs.it |

| CH Bending / Deformation | 900-1600 | IR & Raman | Complex region, often contains fingerprint vibrations. |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

As a chiral molecule, this compound exhibits optical activity, which can be characterized by chiroptical techniques that measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the specific rotation of a chiral compound as a function of the wavelength of light. A detailed study of this compound's ORD revealed a surprisingly large difference between the values measured in the gas phase and those in the condensed (liquid) phase. nih.gov Theoretical calculations (using B3LYP and CCSD methods) were in good agreement with the gas-phase experimental values. nih.govresearcher.life This suggests that solvation or intermolecular interactions in the liquid phase significantly influence the chiroptical response, a phenomenon that was not attributed to geometric distortion upon phase change. nih.govresearcher.life

| Wavelength (nm) | Gas Phase | Neat Liquid |

|---|---|---|

| 589 (D-line) | +151.7 | +81.0 |

| 546 | +190.4 | +101.4 |

| 436 | +373.9 | +196.2 |

| 365 | +671.4 | +348.6 |

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Vibrational Circular Dichroism (VCD), an infrared analogue, has been applied to (S)-2,3-pentadiene. nih.govresearchgate.net The VCD spectra were measured for the fundamental, first, and second overtone regions of the C-H stretching modes. unibs.it Analysis of these spectra using Density Functional Theory (DFT) calculations allowed for a detailed investigation of the asymmetric charge distribution within the molecule. unibs.itnih.gov Furthermore, theoretical studies have simulated the circular dichroism in high harmonic generation from (Ra)-2,3-pentadiene, providing another avenue for probing its chirality with intense laser fields. researchgate.net

Theoretical and Computational Chemistry Studies on 2,3 Pentadiene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a foundational understanding of the electronic distribution and energetic properties that govern the chemical behavior of 2,3-pentadiene. These in-silico studies provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate determination of molecular geometries and energies. For this compound, these calculations are crucial for understanding its unique axially chiral structure. stackexchange.com

DFT methods, such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been employed to optimize the geometry of this compound. researcher.lifeacs.org These calculations confirm that the molecule adopts a non-planar structure, with the two terminal methyl groups oriented nearly perpendicular to each other, which is the origin of its chirality. stackexchange.com The optimization process involves finding the minimum energy conformation on the potential energy surface, providing precise bond lengths, bond angles, and dihedral angles. acs.orgrub.de

The choice of the functional and basis set in these calculations is critical for obtaining accurate results. For instance, studies on related diene systems have shown that functionals like ωB97XD and basis sets like aug-cc-pVTZ provide reliable geometries and frequencies. acs.orgresearchgate.net The use of dispersion corrections (e.g., D3) with functionals like PBE0 has also been shown to improve accuracy for geometry optimizations. acs.org

Table 1: Comparison of Computational Methods for Geometry Optimization

| Method | Key Features | Application to this compound |

|---|---|---|

| DFT (e.g., B3LYP, PBE0) | Balances computational cost and accuracy by approximating the exchange-correlation energy. | Widely used for geometry optimization and frequency calculations of this compound and related molecules. researcher.lifehilarispublisher.comacs.org |

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the electronic Schrödinger equation without empirical parameters, offering high accuracy. | Provides benchmark geometries and energies; used for high-accuracy single-point energy calculations on DFT-optimized geometries. researcher.lifeacs.orgnsf.gov |

Potential Energy Surfaces (PES) are fundamental concepts in chemistry that map the energy of a molecule as a function of its geometry. libretexts.org For this compound, the PES can be explored to understand its conformational flexibility and the energy barriers between different conformers. The analysis of the PES is also crucial for identifying transition states, which are the high-energy structures that connect reactants and products in a chemical reaction. fiveable.me

While detailed PES studies specifically for this compound reactions are not extensively documented in the provided results, the methodology is well-established. For instance, in the context of the related Ċ₅H₉ radical potential energy surface, transition states for various unimolecular reactions have been located using methods like ωB97XD/aug-cc-pVTZ. acs.orgresearchgate.net These calculations involve locating saddle points on the PES, which correspond to the transition state structures. libretexts.orgfiveable.me The energy difference between the reactants and the transition state defines the activation energy of the reaction. fiveable.me

Molecular Modeling of Stereochemical Behavior and Conformations

Molecular modeling techniques allow for the simulation and analysis of the three-dimensional arrangement of atoms in a molecule and how this arrangement changes over time.

Due to its axial chirality, this compound is an optically active molecule. stackexchange.com Computational methods can simulate and predict its optical rotation, which is a measure of how the molecule rotates plane-polarized light. Theoretical calculations of optical rotatory dispersion (ORD) for this compound have been performed using methods like B3LYP and Coupled Cluster (CCSD). researcher.lifeacs.org These simulations have shown a significant difference between the calculated specific rotation in the gas phase and the experimental values in the condensed phase. researcher.lifeacs.org

Monte Carlo statistical mechanics simulations have been used to investigate whether the geometry of this compound is distorted when transitioning from the gas to the liquid phase, which could account for the difference in optical rotation. researcher.lifeacs.org However, these simulations found no significant effect on the molecular geometry, suggesting that the phase difference is not due to conformational changes or molecular association. researcher.lifeacs.org

The conformational flexibility of molecules can be explored using computational methods to understand how different spatial arrangements of atoms affect their properties. willingdoncollege.ac.inwindows.netkyushu-univ.jp For this compound, while the allenic backbone is relatively rigid, the rotation of the terminal methyl groups represents a degree of conformational flexibility that can be modeled.

Computational Approaches to Spectroscopic Data Interpretation

Computational spectroscopy is a powerful tool that aids in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic properties. numberanalytics.com For this compound, computational methods have been particularly valuable in analyzing its vibrational spectra.

The analysis of the infrared (IR) and Vibrational Circular Dichroism (VCD) spectra of (S)-2,3-pentadiene has been carried out using Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations, often based on a local-mode model, can provide both mechanical and electrical anharmonic terms for the C-H bonds, which are crucial for accurately reproducing experimental near-infrared (NIR) VCD spectra. researchgate.net The comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.netnih.gov

Table 2: Computational Methods in Spectroscopic Analysis of this compound

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Vibrational frequencies and intensities. researchgate.netresearchgate.net |

| Vibrational Circular Dichroism (VCD) | DFT with anharmonic corrections | Assignment of stereochemistry and analysis of chiral-specific vibrational modes. researchgate.netresearchgate.net |

| Optical Rotatory Dispersion (ORD) | TD-DFT, CCSD | Prediction of specific rotation and its wavelength dependence. researcher.lifeacs.org |

Prediction of Novel Reaction Pathways and Catalytic Mechanisms

Computational chemistry can be used to explore and predict new chemical reactions and understand the mechanisms of catalysis. chemrxiv.orgoaepublish.comaip.org While specific predictions of novel reaction pathways for this compound are not detailed in the provided search results, the general approaches are applicable.

By mapping the potential energy surface, it is possible to identify low-energy pathways for reactions such as additions, cycloadditions, or rearrangements. rsc.orgacs.orgarxiv.org For example, studies on related diene systems have investigated the potential energy surfaces for reactions like H-atom addition, identifying the most favorable reaction channels. acs.org In the case of 2,3-diphospha-1,3-butadienes, a molecule with a similar cumulene-like structure, quantum-chemical calculations have been used to predict its reactivity in 1,4-addition reactions based on the analysis of its frontier molecular orbitals. tandfonline.com

These computational approaches can also be used to design or screen catalysts for specific transformations of this compound. By calculating the energies of intermediates and transition states in the presence of a catalyst, researchers can elucidate the catalytic cycle and predict the efficiency and selectivity of the catalyst. chemrxiv.orgoaepublish.com

Emerging Research Directions and Applications in Synthetic Chemistry

2,3-Pentadiene as a Building Block for Complex Organic Molecules and Cyclic Compounds

The utility of dienes as building blocks in organic synthesis is well-established, particularly through their participation in cycloaddition reactions to form cyclic and polycyclic systems. ontosight.aivaluates.com this compound, as a member of the allene (B1206475) class of dienes, presents unique opportunities for constructing complex molecular architectures due to its reactivity and inherent chirality. numberanalytics.com